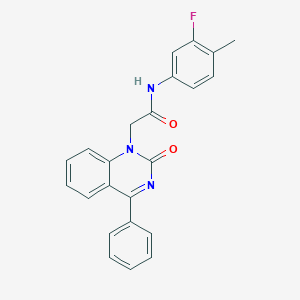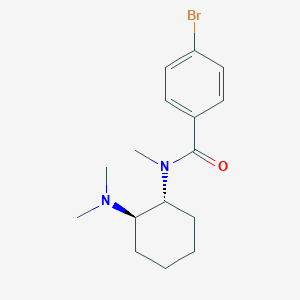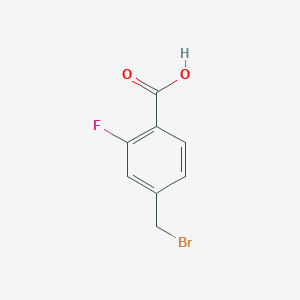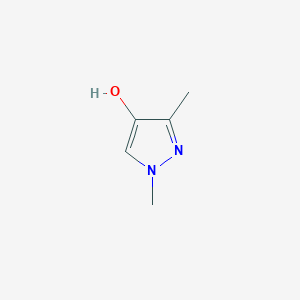
1,3-Dimethyl-1H-pyrazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound, specifically, is characterized by a five-membered ring containing two nitrogen atoms and a hydroxyl group at the 4-position, with methyl groups at the 1 and 3 positions.
Mecanismo De Acción
Target of Action
1,3-Dimethyl-1H-pyrazol-4-ol is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects . The primary targets of this compound are yet to be fully identified. Pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Pyrazole derivatives have been found to inhibit the growth of leishmania aethiopica clinical isolate and plasmodium berghei , suggesting that they may interfere with the biochemical pathways of these organisms.
Result of Action
Pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities , suggesting that they may have similar effects at the molecular and cellular level.
Análisis Bioquímico
Biochemical Properties
1,3-Dimethyl-1H-pyrazol-4-ol has been studied for its catalytic properties in the oxidation reaction of catechol to o-quinone . The compound provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .
Cellular Effects
Other pyrazole derivatives have been shown to have effects on various types of cells . For instance, some pyrazoline derivatives have been shown to affect acetylcholine release at the cholinergic synapsis in vertebrates, permitting neural pulses’ transmission to post cholinergic synapsis .
Temporal Effects in Laboratory Settings
Other pyrazole derivatives have been shown to have effects over time . For instance, the pyrazole derivatives DMPP and DMPSA are able to reduce N2O emissions and maintain soil NH4+ for a longer time .
Dosage Effects in Animal Models
Other pyrazole derivatives have been shown to have dosage effects . For instance, some hydrazine-coupled pyrazoles were shown to have better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Metabolic Pathways
Other pyrazole derivatives have been shown to be involved in various metabolic pathways .
Transport and Distribution
Other pyrazole derivatives have been shown to have transport and distribution effects .
Subcellular Localization
Other pyrazole derivatives have been shown to have subcellular localization effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-pyrazol-4-ol can be synthesized through various methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds with hydrazines. For instance, the reaction of acetylacetone with methylhydrazine under reflux conditions in ethanol yields this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. The process typically includes the use of solvents like ethanol or methanol and may involve steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .
Aplicaciones Científicas De Investigación
1,3-Dimethyl-1H-pyrazol-4-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals and dyes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-5-hydroxypyrazole: Similar in structure but with a hydroxyl group at the 5-position.
1,3-Dimethylpyrazole: Lacks the hydroxyl group, resulting in different chemical properties.
1,3-Dimethyl-4-nitropyrazole: Contains a nitro group instead of a hydroxyl group, leading to distinct reactivity.
Uniqueness
1,3-Dimethyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and a hydroxyl group in the pyrazole ring makes it a valuable intermediate in various synthetic and research applications .
Propiedades
IUPAC Name |
1,3-dimethylpyrazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-5(8)3-7(2)6-4/h3,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUBEOHZTPQLCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
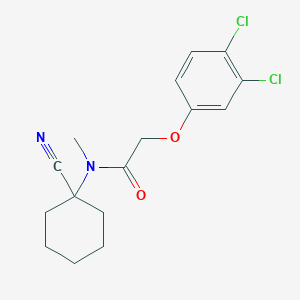

![7,7-Dichloro-1-methylbicyclo[4.1.0]heptane](/img/structure/B2868421.png)
![methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]-3-nitrobenzoate](/img/structure/B2868423.png)

![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2868428.png)
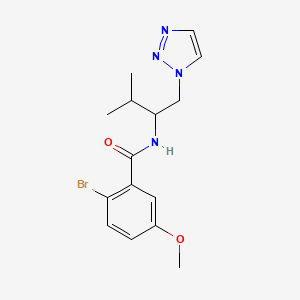
![3-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B2868430.png)

